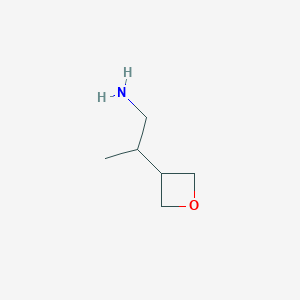

2-(Oxetan-3-yl)propan-1-amine

Description

2-(Oxetan-3-yl)propan-1-amine is a primary amine featuring a four-membered oxetane ring substituted at the 3-position of a propane backbone. This compound is characterized by its high reactivity due to the strained oxetane ring, which enhances its utility in medicinal chemistry and materials science. With a molecular formula of C6H13NO and a molecular weight of 115.18 g/mol , it is often employed as a building block in drug discovery, particularly for optimizing pharmacokinetic properties such as solubility and metabolic stability. The oxetane ring’s polarity contributes to improved aqueous solubility compared to bulkier cyclic substituents, while its compact structure minimizes steric hindrance in target binding .

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

2-(oxetan-3-yl)propan-1-amine |

InChI |

InChI=1S/C6H13NO/c1-5(2-7)6-3-8-4-6/h5-6H,2-4,7H2,1H3 |

InChI Key |

SRTUKIHLYMDDSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1COC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yl)propan-1-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For example, the oxetane ring can be formed via intramolecular etherification or epoxide ring opening followed by ring closing .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the use of preformed oxetane-containing building blocks. These building blocks can be functionalized through various chemical reactions to introduce the desired amine group .

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-yl)propan-1-amine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

Reduction: Reduction reactions can modify the oxetane ring or the amine group.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce various substituents to the amine group .

Scientific Research Applications

2-(Oxetan-3-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yl)propan-1-amine involves its interaction with molecular targets through its oxetane ring and amine group. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions with various targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

2-(3-Methyloxetan-3-yl)propan-1-amine

- Molecular Formula: C7H15NO

- Molecular Weight : 129.2 g/mol

- Key Features : Incorporates a methyl group on the oxetane ring, increasing steric bulk while retaining ring strain. This modification enhances lipophilicity slightly, making it suitable for applications requiring balanced solubility and membrane permeability. Its purity (≥95%) and liquid state facilitate handling in synthetic workflows .

- Applications : Used in agrochemicals and materials science for synthesizing derivatives with tailored stability profiles .

1-(Oxetan-3-yl)propan-1-amine

- Molecular Formula: C6H13NO

- Molecular Weight : 115.18 g/mol

- Key Features : Structural isomer of 2-(Oxetan-3-yl)propan-1-amine, with the oxetane attached to the terminal carbon of the propane chain. This positional difference may alter electronic distribution and hydrogen-bonding capacity, impacting interactions in biological systems .

3-(Oxan-2-yl)prop-2-en-1-amine

- Molecular Formula: C8H13NO

- Molecular Weight : 141.2 g/mol

- Key Features : Contains a five-membered oxane (tetrahydropyran) ring and a conjugated double bond in the propane chain. The larger oxane ring reduces ring strain compared to oxetane, while the double bond introduces reactivity for cycloaddition or polymerization reactions. Applications include neurological drug candidates and agrochemicals .

3-(Adamantan-1-yl)propan-1-amine

- Molecular Formula : C13H21N

- Molecular Weight : 191.32 g/mol

- Key Features : Adamantane’s rigid, lipophilic structure enhances metabolic stability but reduces solubility. This compound is synthesized via nitrile intermediates and is used in medicinal chemistry for targeting hydrophobic binding pockets .

3-Phenyloxetan-3-amine

- Molecular Formula: C9H11NO

- Molecular Weight : 149.19 g/mol

- Key Features: A phenyl-substituted oxetane derivative. The aromatic ring introduces π-π stacking interactions, useful in kinase inhibitor design. However, the increased hydrophobicity may limit solubility compared to non-aromatic analogues .

Physicochemical and Application Comparison

Reactivity and Stability

- Oxetane vs. Oxane : Oxetane’s higher ring strain (∼106 kJ/mol) facilitates ring-opening reactions under mild acidic or nucleophilic conditions, whereas oxane’s lower strain (∼25 kJ/mol) requires harsher conditions .

- Double Bonds : The conjugated system in 3-(Oxan-2-yl)prop-2-en-1-amine enables Diels-Alder reactions, expanding its utility in materials science .

- Adamantane Derivatives : Exceptional thermal and oxidative stability due to the rigid cage structure, but poor solubility limits formulation options .

Research Findings and Trends

Recent studies highlight the dominance of oxetane-containing amines in fragment-based drug discovery due to their balance of polarity and compactness. For example, this compound derivatives are being explored as protease inhibitors, leveraging the oxetane’s ability to replace traditional carbonyl groups while reducing metabolic degradation . In contrast, adamantane-based amines are niche candidates for CNS drugs, where blood-brain barrier penetration is critical .

Radiotracer derivatives like N-(3-[18F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine demonstrate the adaptability of propan-1-amine scaffolds in imaging applications, with superior brain clearance properties observed in preclinical models .

Biological Activity

2-(Oxetan-3-yl)propan-1-amine, a compound featuring an oxetane ring, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is , and it contains an oxetane ring which contributes to its unique properties. The presence of the oxetane moiety often influences the compound's reactivity and biological interactions.

Synthesis Methods

Research indicates various synthetic routes for producing this compound. A common method involves the reaction of suitable precursors under controlled conditions to ensure high yields and purity. For instance, the synthesis may utilize a combination of amines and oxetanes, employing techniques such as:

- Nucleophilic substitution : This method allows for the introduction of the amine group into the oxetane structure.

- Ring-opening reactions : These reactions can help modify the oxetane ring to enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, potentially influencing metabolic pathways relevant to various diseases.

Case Studies and Research Findings

- Enzyme Inhibition : In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes involved in metabolic processes. For example, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism. This inhibition could have implications for diabetes management .

- Anticancer Potential : Recent investigations into the compound's anticancer properties reveal that it may induce apoptosis in cancer cell lines. Research has highlighted its ability to disrupt cellular signaling pathways associated with tumor growth .

- Neuroprotective Effects : Another area of exploration involves the neuroprotective potential of this compound. Studies have suggested that it may protect neuronal cells from oxidative stress, indicating its possible application in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.